3-Aminocyclopentane-1-carboxamide is an organic compound with significant relevance in medicinal chemistry. It is characterized by the molecular formula and a molecular weight of 128.17 g/mol. The compound features a cyclopentane ring substituted with an amino group and a carboxamide group, which contribute to its biological activity and potential therapeutic applications.
The synthesis of 3-Aminocyclopentane-1-carboxamide typically involves several steps:
In industrial settings, continuous flow synthesis methods may be employed to optimize yield and purity, allowing for precise control over reaction conditions.
The molecular structure of 3-Aminocyclopentane-1-carboxamide can be represented as follows:
The structure features a cyclopentane ring with an amino group at position 3 and a carboxamide group at position 1, contributing to its unique chemical properties and biological activities.
3-Aminocyclopentane-1-carboxamide can undergo various chemical reactions:
These reactions are critical for modifying the compound's properties for various applications in research and pharmaceuticals.
The mechanism of action of 3-Aminocyclopentane-1-carboxamide involves its interaction with specific molecular targets within biological systems. The amino group can form hydrogen bonds with enzymes and receptors, while the carboxamide group participates in various chemical reactions that modulate biological pathways. For instance, it may inhibit fatty acid synthase, impacting lipid metabolism and influencing cellular processes related to lipid synthesis and storage.
These properties make 3-Aminocyclopentane-1-carboxamide a versatile compound for research applications.
3-Aminocyclopentane-1-carboxamide has several scientific uses:
The ongoing research into its properties continues to reveal new potential applications in drug development and therapeutic interventions .
Classical routes to 3-aminocyclopentane-1-carboxamide rely on multi-step sequences from cyclopentane precursors. A prominent approach involves the Favorskii rearrangement of α,α'-dihalogenated cyclopentanones, yielding cyclobutane-acetic acid derivatives that undergo ring expansion to functionalized cyclopentanecarboxylic acids. Subsequent Curtius rearrangement or Hofmann degradation installs the C3-amino group. For example, α,α'-dibromocyclopentanone undergoes rearrangement with aqueous hydroxide to form 1-aminocyclopentane-1,3-dicarboxylic acid derivatives, which are decarboxylated and functionalized to the target carboxamide [1]. Alternative paths employ hydrolysis of lactams derived from cyclopentene oxides, where regioselective azide attack at C3 followed by Staudinger reduction and hydrolysis affords the aminocarboxamide scaffold. While robust, these routes suffer from moderate yields (typically 40–60%) due to competing elimination byproducts and require chromatographic separation of regioisomers [4] [7].
Accessing enantiopure 3-aminocyclopentane-1-carboxamide is critical given the stereospecific bioactivity of its derivatives. Two catalytic strategies dominate:
Table 1: Enantioselective Synthesis Performance
| Catalyst System | Substrate | ee (%) | Yield (%) | Conditions |
|---|---|---|---|---|
| Rh-(R,R)-Josiphos | N-Boc-3-amino-CP-1-ene-CAM | 99 | 92 | 50 bar H₂, 5°C, 24 h |
| Thiourea Organocatalyst D4 | N-Cbz-imino-glyoxylate | 93 | 85 | -20°C, 72 h, CH₂Cl₂ |
| Ir-(S)-SegPhos | 3-Oxo-CP-1-carboxamide | 91 | 88 | 80°C, HCO₂H/NEt₃, 48 h |
Flow chemistry overcomes safety and scalability limitations in batch synthesis, particularly for hazardous intermediates:
Table 2: Flow Process Intensification Parameters
| Reaction | Reactor Type | T (°C) | Residence Time | Productivity (g/h) |
|---|---|---|---|---|
| Curtius Rearrangement | Packed-bed (SiO₂) | 120 | 8 min | 12.5 |
| Photochemical Amination | Fluorinated ethylene | 25 | 30 min | 3.8 |
The 3-amino and 1-carboxamide groups serve as handles for diversification:
Table 3: Key Derivatives and Applications
| Derivative | Synthetic Route | Biological Target |
|---|---|---|
| N-(1-(Pyridin-4-yl)cyclopropyl)-3-amino-CAM | BOP-Cl coupling | CCR1 antagonism |
| 3-(N-Acryloyl)amino-CAM | Acylation with acryloyl chloride | Covalent kinase inhibitors |
| N-(3-Aminocyclopentyl)-β,β-difluoroethylamide | Peptide coupling | Metabotropic glutamate receptors |
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: